

Application Note: Analytical Methods for the Characterization of m-PEG2-Azide

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Compound of Interest		
Compound Name:	m-PEG2-azide	
Cat. No.:	B1677426	Get Quote

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Introduction

m-PEG2-azide (1-azido-2-(2-methoxyethoxy)ethane) is a short, discrete polyethylene glycol (PEG) linker containing a terminal azide group. This heterobifunctional linker is extensively utilized in bioconjugation, drug delivery, and proteomics, primarily through "click chemistry" reactions. The azide group allows for a highly specific and efficient reaction with alkynecontaining molecules, forming a stable triazole linkage.[1][2] Given its critical role in the synthesis of complex biomolecules and drug conjugates, rigorous analytical characterization of m-PEG2-azide is essential to ensure its identity, purity, and stability. This application note provides detailed protocols for the characterization of m-PEG2-azide using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Product Specifications

A thorough characterization of **m-PEG2-azide** ensures that the product meets the required quality standards for its intended application. The following table summarizes the key analytical specifications and typical values for **m-PEG2-azide**.



Parameter	Analytical Method	Typical Specification
Identity	1H NMR, 13C NMR, MS	Conforms to structure
Purity	HPLC	≥95%[3]
Molecular Weight	MS, Calculation	145.16 g/mol [4]
Appearance	Visual Inspection	Colorless to pale yellow oil[5]
Azide Presence	FTIR	Characteristic peak at ~2100 cm-1
Solubility	Visual Inspection	Soluble in DCM, THF, acetonitrile, DMF, and DMSO[5]

Analytical Methods and Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of **m-PEG2-azide**. 1H NMR is particularly useful for verifying the presence of all expected proton environments and for determining the degree of azide functionalization.

- Sample Preparation: Dissolve 5-10 mg of m-PEG2-azide in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
- Instrumentation:
 - Spectrometer: 400 MHz or higher NMR spectrometer.
 - Tube: 5 mm NMR tube.
- Acquisition Parameters:
 - o Temperature: 25 °C
 - Number of Scans: 16-64



- Relaxation Delay: 1-2 seconds
- Data Analysis:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum using the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
 - Integrate all peaks and compare the relative integrals to the expected proton ratios in the m-PEG2-azide structure. The methylene protons adjacent to the azide group are a key indicator of successful synthesis.[6]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.68 - 3.62	m	4H	-O-CH2-CH2-O-
~3.55	t, J=5.0 Hz	2H	CH3-O-CH2-
~3.39	S	3H	CH3-O-
~3.38	t, J=5.0 Hz	2H	-CH2-N3

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **m-PEG2-azide** by separating it from any starting materials, by-products, or degradation products.[7] A reversed-phase HPLC method is typically employed.

- Instrumentation:
 - HPLC system with a UV detector.
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% Formic Acid.



Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient:

■ 0-1 min: 10% B

■ 1-10 min: 10% to 90% B

■ 10-12 min: 90% B

■ 12.1-15 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 210 nm (for the azide group).

Injection Volume: 10 μL.

Sample Preparation:

Dissolve approximately 1 mg of m-PEG2-azide in 1 mL of acetonitrile.

Data Analysis:

 The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of the azide functional group, which has a characteristic and strong absorption band.

- Sample Preparation:
 - As m-PEG2-azide is an oil, the simplest method is to place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.



- Alternatively, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
- Instrumentation:
 - FTIR spectrometer equipped with an ATR accessory or a transmission sample holder.
- Acquisition Parameters:

Spectral Range: 4000 - 400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.

- Data Analysis:
 - Identify the characteristic absorption peak for the azide group. The presence of a strong, sharp peak around 2100 cm-1 confirms the azide functionality.[6] The disappearance of this peak in subsequent reactions, such as click chemistry, can be used to monitor reaction completion.

Wavenumber (cm-1)	Functional Group Assignment
~2870	C-H stretch (alkane)
~2100	N3 stretch (azide)
~1100	C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **m-PEG2-azide**. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common techniques.

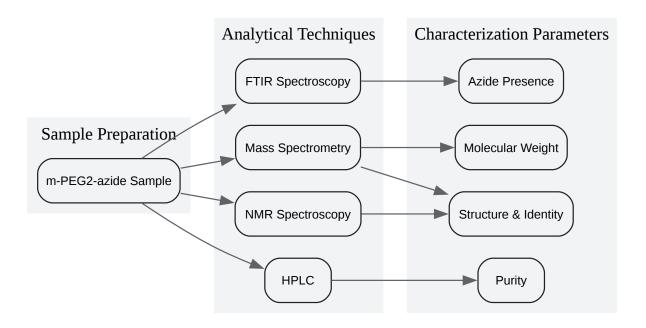
Sample and Matrix Preparation:



- Analyte Solution: Prepare a 1 mg/mL solution of m-PEG2-azide in a suitable solvent like acetonitrile.
- Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
- Sample Spotting:
 - \circ On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.
 - Allow the mixture to air-dry completely (the dried-droplet method).
- Instrumentation:
 - MALDI-TOF mass spectrometer.
- Acquisition Parameters:
 - Mode: Positive ion reflector mode.
 - Laser Intensity: Use the minimum laser power necessary for good signal-to-noise to avoid fragmentation.
- Data Analysis:
 - Calibrate the instrument using a known standard.
 - Identify the peak corresponding to the [M+Na]+ or [M+K]+ adduct of m-PEG2-azide. The
 protonated molecule [M+H]+ may also be observed. The expected monoisotopic mass of
 m-PEG2-azide is 145.09 g/mol.

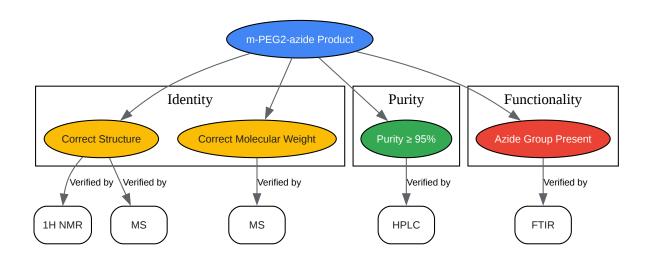
Visualizations





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Caption: Overall analytical workflow for the characterization of **m-PEG2-azide**.



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Caption: Relationship between product specifications and analytical methods.



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